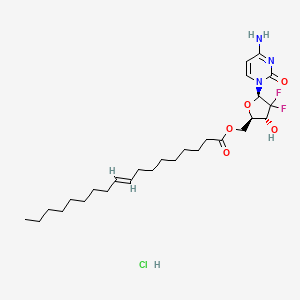
Gemcitabine elaidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CO-101 hydrochloride, also known as gemcitabine elaidate hydrochloride, is a lipophilic prodrug of gemcitabine. It is designed to improve the pharmacokinetic properties of gemcitabine, a nucleoside analog used as an anti-cancer agent. The compound is converted to gemcitabine by esterases in the body, allowing it to be phosphorylated and exert its anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CO-101 hydrochloride involves the esterification of gemcitabine with elaidic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of CO-101 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the conversion of gemcitabine to CO-101 hydrochloride while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
CO-101 hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in CO-101 hydrochloride can be hydrolyzed by esterases to release gemcitabine and elaidic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the elaidic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the nucleoside base of gemcitabine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with esterases or under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are commonly used.
Major Products Formed
Hydrolysis: Gemcitabine and elaidic acid.
Oxidation: Oxidized derivatives of elaidic acid.
Reduction: Reduced derivatives of elaidic acid.
Substitution: Substituted nucleoside derivatives.
Scientific Research Applications
CO-101 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular uptake and metabolism of nucleoside analogs.
Medicine: Primarily used in cancer research to study the pharmacokinetics and pharmacodynamics of gemcitabine prodrugs.
Industry: Employed in the development of new drug delivery systems and formulations.
Mechanism of Action
CO-101 hydrochloride exerts its effects through the following mechanism:
Conversion to Gemcitabine: The compound is hydrolyzed by esterases to release gemcitabine.
Phosphorylation: Gemcitabine is phosphorylated to its active triphosphate form.
Inhibition of DNA Synthesis: The active form of gemcitabine inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Molecular Targets: The primary targets are DNA polymerase and ribonucleotide reductase, enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
CO-101 hydrochloride is compared with other similar compounds such as:
Gemcitabine: The parent compound, which is less lipophilic and has different pharmacokinetic properties.
Gemcitabine Hydrochloride: Another prodrug of gemcitabine with different ester moieties.
Ambroxol Hydrochloride and Bromhexine Hydrochloride: Mucolytic agents with similar hydrochloride salt forms but different therapeutic uses
CO-101 hydrochloride is unique due to its lipophilic nature, which enhances its cellular uptake and prolongs its circulation time in the body, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35;/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35);1H/b10-9+;/t21-,24-,25-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTHDWBFDKMMPL-SDCWGXALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44ClF2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
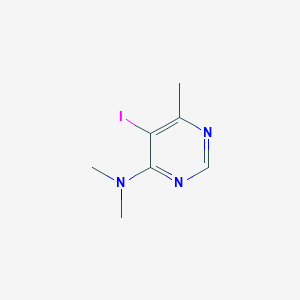



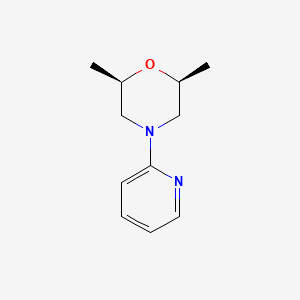


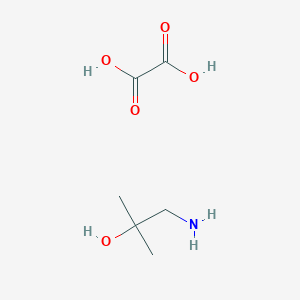



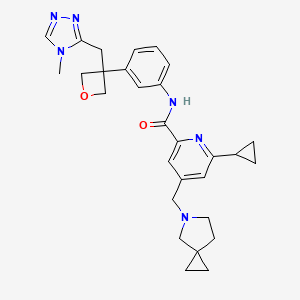
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B8146268.png)
![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)
